molecular formula C23H22BrN5O2 B2672675 3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 862488-12-8

3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2672675
CAS RN: 862488-12-8
M. Wt: 480.366
InChI Key: PECDYXSRPVFRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of pyrimidine derivatives . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of this compound involves several steps. The target compound was obtained in 75% yield by reacting compound 4 with 4-(N-Boc-piperazin-1-yl)-2-methoxyaniline 5 in the presence of diisopropylethylamine . This was followed by separating the obtained regioisomers and reacting compound 6 with trimethoxy aniline .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the use of various reagents and catalysts, and the process is carefully controlled to ensure the correct product is formed .

Mechanism of Action

The compound exerts its anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

properties

CAS RN

862488-12-8

Molecular Formula

C23H22BrN5O2

Molecular Weight

480.366

IUPAC Name

3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22BrN5O2/c1-15-12-27(18-10-8-17(24)9-11-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3

InChI Key

PECDYXSRPVFRNE-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.